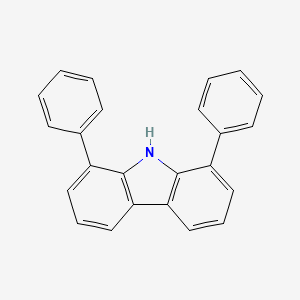
1,8-Diphenyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diphenyl-9H-carbazole: is an organic compound with a specific structure that includes a carbazole core substituted with phenyl groups at the 1 and 8 positions. This compound is known for its unique properties, including its crystalline nature and solubility in various organic solvents
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Diphenyl-9H-carbazole can be synthesized through multi-step organic reactions. Typically, the synthesis starts with aromatic compounds, which undergo a series of aromatic substitution and cyclization reactions to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 1,8-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at various positions on the carbazole ring.
科学的研究の応用
1,8-Diphenyl-9H-carbazole has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,8-Diphenyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to participate in electron transfer reactions and its strong fluorescence properties . These characteristics make it useful in applications such as organic electronics and photonics.
類似化合物との比較
9H-Carbazole: The parent compound of 1,8-Diphenyl-9H-carbazole, known for its high hole-transporting capabilities and strong fluorescence.
Polycarbazole: A polymeric form of carbazole with excellent optoelectronic properties and high charge carrier mobility.
N-Substituted Carbazoles: These compounds have various substituents at the nitrogen atom, which can significantly alter their properties and applications.
Uniqueness: this compound is unique due to the specific substitution pattern on the carbazole ring, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics and stability .
特性
分子式 |
C24H17N |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
1,8-diphenyl-9H-carbazole |
InChI |
InChI=1S/C24H17N/c1-3-9-17(10-4-1)19-13-7-15-21-22-16-8-14-20(24(22)25-23(19)21)18-11-5-2-6-12-18/h1-16,25H |
InChIキー |
MPZKLHXUDZMZGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



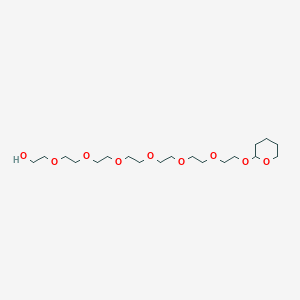
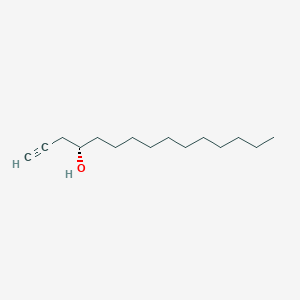
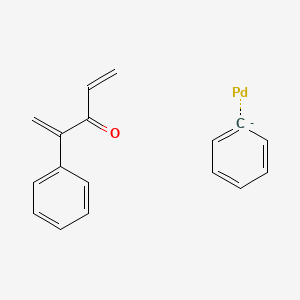
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
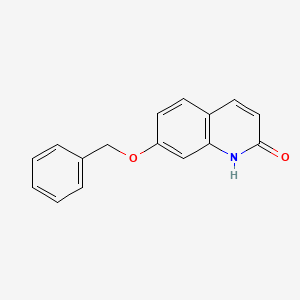
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
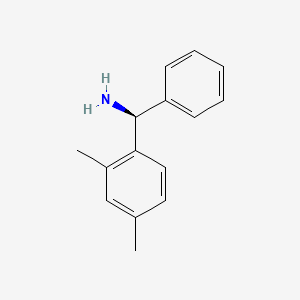
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
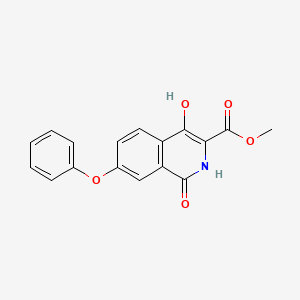
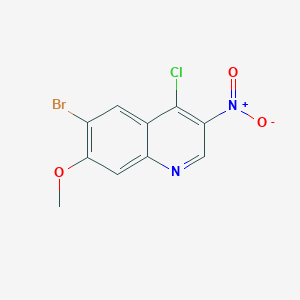
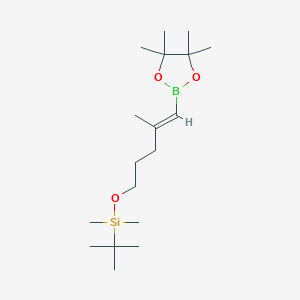
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
